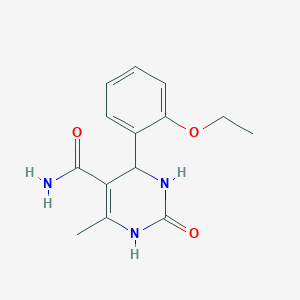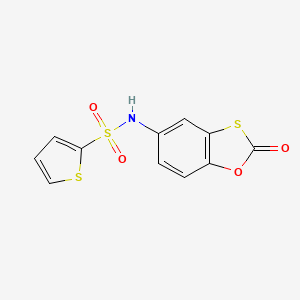![molecular formula C22H24N2O4S2 B4048088 2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B4048088.png)
2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzenesulfonamide
Descripción general
Descripción
2,4-dimethyl-5-{methyl[(4-methylphenyl)sulfonyl]amino}-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24N2O4S2 and its molecular weight is 444.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.11774960 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound and its derivatives are synthesized for various scientific applications, including the study of their molecular and electronic structure. For instance, research on sulfonamide molecules like N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has focused on their synthesis, characterization, and computational study. Such studies involve detailed analysis using spectroscopic tools and Density Functional Theory (DFT) to understand the molecular structure and electronic properties (Murthy et al., 2018). Additionally, structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized, showcasing the diversity in structural configurations and their implications on physical properties (Rublova et al., 2017).
Antibacterial and Antifungal Activity
Several studies have explored the antimicrobial potential of sulfonamide derivatives. For example, a series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized and evaluated for their antibacterial and antifungal activities. Compounds within this series displayed interesting antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Ghorab et al., 2017).
Molecular Docking and Enzyme Inhibition
Sulfonamide derivatives have been investigated for their enzyme inhibitory activities through molecular docking studies. This includes their potential as therapeutic agents for diseases like Alzheimer’s by inhibiting specific enzymes relevant to disease progression. Such studies not only elucidate the potential therapeutic applications of these compounds but also contribute to the understanding of their mechanism of action at the molecular level (Abbasi et al., 2018).
Propiedades
IUPAC Name |
2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-16-10-12-20(13-11-16)30(27,28)24(4)21-15-22(18(3)14-17(21)2)29(25,26)23-19-8-6-5-7-9-19/h5-15,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAXKDVVYKJQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-4-[4-(morpholin-4-yl)-3-nitrophenyl]phthalazin-1-amine](/img/structure/B4048015.png)
![SEC-BUTYL (5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL) SULFIDE](/img/structure/B4048030.png)
![ethyl 5-[2-hydroxy-3-(1H-imidazol-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B4048052.png)
![N~1~-[3-({2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4048057.png)
![2-methyl-3-nitro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4048065.png)
![5-chloro-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4048066.png)
![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4048072.png)

![2-METHOXYETHYL 8-METHYL-6-[4-(METHYLSULFANYL)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE](/img/structure/B4048086.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4048103.png)
![N-{[4-ethyl-5-({2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4048105.png)
![5-amino-6-[(E)-(2-methylindol-3-ylidene)methyl]-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4048112.png)
![2-(2,6-dimethylphenoxy)-N-{[4-ethyl-5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4048120.png)

